molecular formula C16H19N3O5S B1668390 头孢氨苄一水合物 CAS No. 23325-78-2

头孢氨苄一水合物

货号 B1668390
CAS 编号: 23325-78-2
分子量: 365.4 g/mol
InChI 键: AVGYWQBCYZHHPN-BMKXMKBASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cephalexin monohydrate is a semisynthetic cephalosporin antibiotic intended for oral administration . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .


Molecular Structure Analysis

The crystal structure of Cephalexin monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . It crystallizes in space group C2 with a = 27.32290 (17), b = 11.92850 (4), c = 16.75355 (8) Å, β = 108.8661 (4)°, V = 5166.99 (3) Å3, and Z = 12 .


Chemical Reactions Analysis

Cephalexin monohydrate undergoes a photochemical reaction under UV light to form a fluorescent product . In a pH 4.0 buffer solution, there is a good linear relationship between the fluorescence intensity and the Cephalexin concentration in the range of 0.1-4.0 μg/ml .


Physical And Chemical Properties Analysis

Cephalexin monohydrate has a molecular weight of 365.4 . It is slightly soluble in water and practically insoluble in alcohol, chloroform, and ether .

科学研究应用

1. Clinical Pharmacokinetics

  • Application Summary: Cephalexin is a first-generation β-lactam antibiotic used in adults and pediatrics to treat various streptococcal and staphylococcal infections . A systematic review was conducted to summarize and evaluate all the pharmacokinetic (PK) data on cephalexin .
  • Methods of Application: The review screened out all pertinent studies in human beings following the per oral (PO) route . The studies included were based on the presence of plasma concentration-time profiles or PK parameters, i.e., maximum plasma concentration (C max ), half-life (t 1/2) area under the curve from time 0-infinity (AUC 0–∞), and clearance (CL/F) .
  • Results: A dose-proportional increase in AUC 0–∞ and C max can be portrayed in different studies conducted in the healthy population . In comparison to cefaclor, C max was recorded to be 0.5 folds higher for cephalexin in the case of renal impairment .

2. Determination in Pharmaceutical Dosage Forms

  • Application Summary: Ultra-fast liquid chromatographic method and two UV spectroscopic methods were developed for the determination of cephalexin monohydrate in pharmaceutical dosage forms .
  • Methods of Application: Isocratic separation was performed on an Enable C 18 G column (250 mm × 4.6 mm i.d., 5 μm) using methanol:0.01 M TBAHS (50:50, v/v) as the mobile phase at a flow rate of 1.0 ml/min . The PDA detection wavelength was set at 254 nm .
  • Results: The linearity was observed over a concentration range of 1.0–120 μg/ml for UFLC and both of the UV spectroscopic methods (correlation coefficient=0.999) . The relative standard deviation values for the intraday and interday precision studies were < 2%, and the accuracy was > 99% for all of the three methods .

3. Novel Pharmaceutical Salts

  • Application Summary: Three novel pharmaceutical salts of cephalexin (CPX) with 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA) and 5-sulfosalicylic acid (SSA) were obtained and thoroughly explored .
  • Methods of Application: The salts were obtained and thoroughly explored by various analytical techniques . The proton transfer from carboxylic or sulfonic counterions to the CPX molecules results in the salt formation .
  • Results: All the salts exhibit higher solubility compared with the parent drug . These salts offer an alternative way of increasing the number of solid forms for CPX, which facilitates selection of a suitable form in the context of drug formulation development for further repurposing investigations .

4. Pharmacokinetics in Diseased Populations

  • Application Summary: A study was conducted in pediatrics and adults with cystic fibrosis and their comparison with healthy adults .
  • Methods of Application: The study employed different online search engines such as Google Scholar, PubMed, Cochrane Central, and Science Direct . The studies included were based on the presence of plasma concentration-time profiles or PK parameters .
  • Results: An 11% and 44% decrease in AUC 0-inf among pediatrics and adults with cystic fibrosis in comparison to healthy adults, respectively .

5. Endothermic Event Investigation

  • Application Summary: A study was conducted to investigate the endothermic event of cephalexin monohydrate .
  • Methods of Application: The study involved heat stress tests on cephalexin monohydrate samples . The HPLC was conducted for 35 min for each post-heat stressed sample which had been dissolved in water .
  • Results: The study aimed to identify any unidentified peak related to a degradant caused by heat stress which also absorbed the same wavelength as cephalexin .

6. Drug–Drug and Drug–Food Interactions

  • Application Summary: A systematic review was conducted to pool data on cephalexin’s clinical pharmacokinetics, drug–drug interactions (DDI’s), drug–food interactions, and bioequivalence .
  • Methods of Application: The review employed different online search engines such as Google Scholar, PubMed, Cochrane Central, and Science Direct . The studies included were based on the presence of plasma concentration-time profiles or PK parameters .
  • Results: The AUC 0–∞ and C max increased with dose in linear proportionality among healthy subjects .

安全和危害

Cephalexin monohydrate may cause skin irritation, allergic skin reaction, and severe intestinal condition due to a bacteria called C. difficile . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .

属性

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYWQBCYZHHPN-CYJZLJNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15686-71-2 (Parent)
Record name Cephalexin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023325782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30945995
Record name Cephalexin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephalexin monohydrate

CAS RN

23325-78-2
Record name Cephalexin monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23325-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephalexin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023325782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephalexin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7R)-3-METHYL-7-(ALPHA-D-PHENYLGLYCYLAMINO)-3-CEPHEM-4-CARBOXYLIC ACID MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHALEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBN7UDS42Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cephalexin monohydrate
Reactant of Route 2
Reactant of Route 2
Cephalexin monohydrate
Reactant of Route 3
Reactant of Route 3
Cephalexin monohydrate
Reactant of Route 4
Reactant of Route 4
Cephalexin monohydrate
Reactant of Route 5
Reactant of Route 5
Cephalexin monohydrate
Reactant of Route 6
Reactant of Route 6
Cephalexin monohydrate

Citations

For This Compound
1,360
Citations
MA Hoque, MM Rahman, MM Alam, S Mahbub… - Journal of Molecular …, 2021 - Elsevier
Cephalexin monohydrate (CLM) is a well-known antibiotic applied for prohibiting bacterial growth. Herein, the mode of interaction of CLM with both ionic (cetyltrimethylammonium …
Number of citations: 29 www.sciencedirect.com
MA McDonald, GD Marshall, AS Bommarius… - Crystal Growth & …, 2019 - ACS Publications
… (10−12) To address this issue, in this study cephalexin monohydrate is crystallized in the presence of two other species found in the enzymatic synthesis of cephalexin: the reactants 7-…
Number of citations: 13 pubs.acs.org
A Kumar, DL Murray, CB Hanna… - Antimicrobial agents …, 1988 - Am Soc Microbiol
… cephalexin monohydrate. In study B, 75 patients received cephalexin hydrochloride and 70 patients received cephalexin monohydrate. … who received cephalexin monohydrate also …
Number of citations: 11 journals.asm.org
MN Khan, J Ahmad, MN Jan, H Gulab… - Journal of the Brazilian …, 2016 - SciELO Brasil
A simple, fast, sensitive and accurate spectrophotometric method has been developed for the quantitative determination of cephalexin monohydrate in dosage form and in commercial …
Number of citations: 10 www.scielo.br
SE McLinn, JF Daly, JE Jones - JAMA, 1975 - jamanetwork.com
… Cephalexin monohydrate suspension was used in the treatment of 97 children with otitis media. Pretreatment middle-ear exudate specimens in pure or mixed culture yielded …
Number of citations: 36 jamanetwork.com
SS Panda, BVV KUMAR, R Dash, G Mohanta - Scientia Pharmaceutica, 2013 - mdpi.com
An ultra-fast liquid chromatographic method and two UV spectroscopic methods were developed for the determination of cephalexin monohydrate in pharmaceutical dosage forms. …
Number of citations: 30 www.mdpi.com
JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2020 - cambridge.org
… of cephalexin monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques. Cephalexin monohydrate …
Number of citations: 4 www.cambridge.org
P Niu, X Nie, Y Li, X Liang, L Wang, Y Guo - Talanta, 2020 - Elsevier
… was prepared via direct pyrolysis of sodium citrate and further hydrothermal reaction, and employed in the extraction of two cephalosporin antibiotics including cephalexin monohydrate …
Number of citations: 20 www.sciencedirect.com
G Owusu-Ababio, JA Rogers - Journal of microencapsulation, 1996 - Taylor & Francis
… Raw and spray-dried cephalexin monohydrate were each microencapsulated with PLA under identical conditions. However, the average particle size of the spray-dried cephalexin was …
Number of citations: 18 www.tandfonline.com
LP Manelli - Analytical profiles of drug substances, 1975 - Elsevier
… 2.12 Nuclear Magnetic Resonance Spectrum Figure 2 shows the proton magnetic resonance spectrum of cephalexin monohydrate. deuterium oxide containing a small amount of …
Number of citations: 13 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。